N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods
Industrial production of benzamides, including N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
N-[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, plastics, and other materials.
Mechanism of Action
The mechanism of action of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives such as:
- N-(4-methoxyphenyl)benzamide
- N-(4-methoxyphenyl)-2-quinazolinylacetamide
Uniqueness
N-[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-28-17-9-7-14(8-10-17)16-11-19-18(20(26)12-16)13-23-22(24-19)25-21(27)15-5-3-2-4-6-15/h2-10,13,16H,11-12H2,1H3,(H,23,24,25,27) |
InChI Key |
SYGLGOVSSUAHRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.